molecular formula C12H21NO2 B116214 tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate CAS No. 156731-38-3

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

Cat. No. B116214
M. Wt: 211.3 g/mol
InChI Key: NSHHQSKYDVWEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In

Scientific Research Applications

Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of cancer cells, and its inhibition can lead to cell death. CB-839 has been shown to be a potent inhibitor of glutaminase and has demonstrated efficacy in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of CB-839 in cancer patients.

Mechanism Of Action

CB-839 works by inhibiting glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor to the production of ATP, which is essential for the survival of cancer cells. By inhibiting glutaminase, CB-839 disrupts the production of ATP, leading to cell death.

Biochemical And Physiological Effects

CB-839 has been shown to have a significant impact on cancer cell metabolism. In preclinical studies, CB-839 has been shown to reduce the growth of various types of cancer cells, including pancreatic, lung, and breast cancer cells. The inhibition of glutaminase by CB-839 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using CB-839 in lab experiments is its selectivity for glutaminase. This selectivity allows for the targeted inhibition of cancer cell metabolism without affecting normal cells. However, CB-839 has limitations in terms of its bioavailability and pharmacokinetics. Further research is needed to optimize the delivery of CB-839 to cancer cells and improve its efficacy.

Future Directions

There are several future directions for the research and development of CB-839. One potential application is in combination with other cancer treatments to enhance their effectiveness. Another direction is the development of new analogs of CB-839 with improved bioavailability and pharmacokinetics. Additionally, further research is needed to understand the mechanism of action of CB-839 and its potential applications in other diseases beyond cancer.
Conclusion
Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, also known as CB-839, is a chemical compound with significant potential in cancer treatment. Its selective inhibition of glutaminase has been shown to disrupt cancer cell metabolism and enhance the effectiveness of other cancer treatments. While CB-839 has limitations in terms of bioavailability and pharmacokinetics, further research is needed to optimize its delivery and develop new analogs. The future directions for CB-839 research are promising, and it has the potential to make a significant impact in the field of cancer treatment.

Synthesis Methods

The synthesis of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate involves the reaction of tert-butyl carbamate with cyclohex-2-en-1-ylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to provide high yields of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, making it a cost-effective and efficient process.

properties

CAS RN

156731-38-3

Product Name

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

Molecular Formula

C12H21NO2

Molecular Weight

211.3 g/mol

IUPAC Name

tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3,(H,13,14)

InChI Key

NSHHQSKYDVWEJK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC=C1

synonyms

Carbamic acid, (2-cyclohexen-1-ylmethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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